molecular formula C5H12N2O2 B573316 2-Amino-2-methyl-3-methylamino-propanoic acid CAS No. 161168-55-4

2-Amino-2-methyl-3-methylamino-propanoic acid

Cat. No.: B573316
CAS No.: 161168-55-4
M. Wt: 132.163
InChI Key: NDKNCEHBTSYVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-3-methylamino-propanoic acid: is an organic compound with the molecular formula C5H12N2O2. It is a derivative of the amino acid alanine, featuring a methylamino group on the side chain. This compound is classified as a non-proteinogenic amino acid and is known for its potential neurotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-methylamino-propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-methylamino-propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-methyl-3-methylamino-propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-methylamino-propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-2-methyl-3-methylamino-propanoic acid can be compared with other similar compounds:

List of Similar Compounds

Properties

IUPAC Name

2-amino-2-methyl-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKNCEHBTSYVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.